[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone
Description
The compound [1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone is a heterocyclic molecule featuring a fused bicyclic cyclopenta[d]pyrimidinyl core linked to a 1,2,3-triazole ring and a 3-(trifluoromethyl)phenyl methanone group. This structural architecture combines electron-deficient aromatic systems (pyrimidine, triazole) with the lipophilic and electron-withdrawing trifluoromethyl substituent, which may enhance metabolic stability and binding affinity in medicinal chemistry contexts .
Properties
IUPAC Name |
[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)triazol-4-yl]-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O/c1-10-13-6-3-7-14(13)23-17(22-10)26-9-15(24-25-26)16(27)11-4-2-5-12(8-11)18(19,20)21/h2,4-5,8-9H,3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQZQOGPMQYGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N3C=C(N=N3)C(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl][3-(trifluoromethyl)phenyl]methanone (CAS No. 860785-20-2) is a novel triazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that includes a cyclopentapyrimidine core and a triazole moiety. The presence of trifluoromethyl groups may enhance its lipophilicity and biological activity.
Anticancer Activity
Recent studies have evaluated the antiproliferative effects of various triazole derivatives against several cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells:
- In vitro Studies : The compound was tested against breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines. It exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM, indicating a potential for development as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HT-29 | 20 |
| A549 | 25 |
The biological activity of this compound appears to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
- Induction of Apoptosis : It activates caspase pathways, promoting programmed cell death.
- Targeting Specific Receptors : Some studies suggest that it may interact with sigma receptors, which are implicated in various cellular processes including pain modulation and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the triazole and cyclopentapyrimidine moieties can significantly influence biological activity:
- Triazole Substituents : Variations in substituents on the triazole ring have been shown to affect binding affinity to target proteins.
- Cyclopentapyrimidine Modifications : Altering functional groups on the cyclopentapyrimidine core can enhance selectivity and potency against specific cancer types .
Study 1: Synthesis and Evaluation
In a study published by researchers at Monash University, a series of triazole derivatives were synthesized and evaluated for their antiproliferative activities. Among these, compounds similar to this compound demonstrated significant activity against MCF-7 cells with an IC50 value of approximately 15 µM .
Study 2: Mechanistic Insights
A detailed mechanistic study revealed that the compound activates apoptotic pathways through mitochondrial dysfunction and reactive oxygen species (ROS) generation. These findings suggest that targeting oxidative stress could be a viable strategy for enhancing its anticancer effects .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole-based compounds demonstrate efficacy against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. The synthesis of these compounds often involves click chemistry techniques that yield high purity and biological activity .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.5 µg/mL | |
| Compound B | Staphylococcus aureus | 1 µg/mL | |
| Compound C | Escherichia coli | 0.25 µg/mL |
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Triazoles are known to interfere with various cellular pathways involved in cancer proliferation and survival. Preliminary studies indicate that similar triazole derivatives can induce apoptosis in cancer cell lines through the modulation of signaling pathways .
Case Study: Triazole Derivatives in Cancer Therapy
A study evaluated the anticancer effects of a series of triazole derivatives on human breast cancer cells. Results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers when treated with these compounds, suggesting their potential as therapeutic agents in oncology .
Neuroprotective Effects
Emerging research highlights the neuroprotective properties of triazole-containing compounds. These compounds may exert protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways. For example, studies have shown that certain triazole derivatives can reduce neuronal cell death in models of Alzheimer's disease .
Table 2: Neuroprotective Effects of Triazole Compounds
Comparison with Similar Compounds
Research Findings and Inferred Implications
- Structural Rigidity : The fused cyclopenta-pyrimidine and triazole rings in the target compound likely restrict conformational flexibility, favoring selective target binding over flexible analogs like piperazine derivatives .
- Electron-Deficient Systems: The pyrimidine-triazole core may engage in π-π stacking or dipole interactions, contrasting with the hydrogen-bonding propensity of dihydropyrimidinones .
- Substituent Effects : The 3-(trifluoromethyl)phenyl group’s electron-withdrawing nature could reduce metabolic oxidation compared to alkyl or thioether substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare the target compound, and what are their mechanistic rationales?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the cyclopenta[d]pyrimidine core via cyclocondensation of aminothiophenes or cyclopentanone derivatives with urea/thiourea analogs under acidic conditions .
- Step 2 : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety, followed by acylation with 3-(trifluoromethyl)benzoyl chloride .
- Key Considerations : Use anhydrous conditions for acylation to avoid hydrolysis of the trifluoromethyl group. Monitor reaction progress via TLC or HPLC .
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm regiochemistry of the triazole-pyrimidine linkage and spatial orientation of the trifluoromethylphenyl group .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish between diastereotopic protons in the cyclopenta[d]pyrimidine ring .
- FT-IR : Validate carbonyl (C=O) and triazole (C=N) stretches (~1650–1700 cm⁻¹ and ~1500 cm⁻¹, respectively) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion and fragmentation patterns .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) due to the compound’s heterocyclic pharmacophore .
- Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM to assess cytotoxicity .
- Controls : Include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks to validate assay conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized for the CuAAC step, and what side products require mitigation?
- Methodological Answer :
- Catalytic System : Replace Cu(I)Br with Cu(I)OTf to enhance regioselectivity and reduce copper-induced side reactions (e.g., Glaser coupling) .
- Solvent Optimization : Use DMF:H₂O (9:1) to improve azide solubility and reaction homogeneity .
- Side Products :
| Side Product | Formation Cause | Detection Method |
|---|---|---|
| Bis-triazole adduct | Excess azide | LC-MS |
| Dehalogenated byproduct | Reducing conditions | ¹⁹F NMR |
Q. How should researchers resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate cell lines via STR profiling .
- Impurity Analysis : Quantify synthetic byproducts (e.g., unreacted acyl chloride) via qNMR or GC-MS to rule out off-target effects .
- Structural Confirmation : Re-examine batch-to-batch consistency using DSC (differential scanning calorimetry) to detect polymorphic variations affecting bioavailability .
Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase), focusing on the trifluoromethylphenyl group’s hydrophobic pocket occupancy .
- QSAR Modeling : Apply Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO/LUMO energies) with IC₅₀ values from enzymatic assays .
- Dynamic Simulations : Run MD simulations (AMBER force field) to assess conformational stability of the triazole-pyrimidine hinge region over 100 ns trajectories .
Q. How can degradation products be identified and quantified under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
- Analytical Workflow :
| Condition | Likely Degradant | Analytical Technique |
|---|---|---|
| Acidic hydrolysis | Cleaved methanone | LC-MS/MS |
| Photolysis | Ring-opened triazole | ²⁵⁰ nm PDA detector |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
